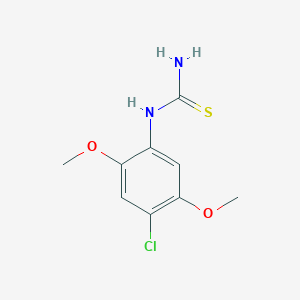

N-(4-chloro-2,5-dimethoxyphenyl)thiourea

Description

Overview of Thiourea (B124793) Derivatives in Academic Research

Thiourea derivatives are a class of organic compounds that have attracted considerable attention from researchers due to their broad spectrum of biological activities. researchgate.net These compounds have been extensively investigated for their potential therapeutic applications, demonstrating activities such as:

Antimicrobial activity: Many thiourea derivatives have shown potent antibacterial and antifungal properties. spectrabase.com

Antiviral activity: Certain thiourea derivatives have been identified as inhibitors of viral enzymes, a notable example being their activity against the human immunodeficiency virus (HIV). nih.govtau.ac.il

Anticancer activity: Researchers have explored various thiourea-containing molecules for their potential to inhibit cancer cell growth. researchgate.net

Anti-inflammatory and antioxidant activity: Some derivatives have exhibited promising anti-inflammatory and antioxidant properties in preclinical studies. researchgate.net

The synthesis of thiourea derivatives is often straightforward, typically involving the reaction of an amine with an isothiocyanate, allowing for the creation of large libraries of compounds for biological screening. amadischem.com This synthetic accessibility has further fueled research into their potential applications.

Significance of N-(4-chloro-2,5-dimethoxyphenyl)thiourea in Contemporary Medicinal Chemistry and Chemical Biology

The significance of N-(4-chloro-2,5-dimethoxyphenyl)thiourea in modern chemical research is underscored by studies on its close structural analogs, particularly in the context of antiviral drug discovery. Research into 1-(4-chloro-2,5-dimethoxyphenyl)-3-(3-propoxypropyl)thiourea (B1230100) has identified this molecule as a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1. nih.govtau.ac.il Reverse transcriptase is a crucial enzyme for the replication of HIV, making it a prime target for antiretroviral therapy.

The N-(4-chloro-2,5-dimethoxyphenyl) moiety is a key pharmacophore in this context. Structure-activity relationship (SAR) studies have demonstrated that the specific substitution pattern on the phenyl ring—a chloro group at position 4 and two methoxy (B1213986) groups at positions 2 and 5—plays a critical role in the compound's inhibitory activity. nih.govtau.ac.il These studies have paved the way for the rational design of new and more effective NNRTIs.

The exploration of N-(4-chloro-2,5-dimethoxyphenyl)thiourea and its derivatives in chemical biology involves using these compounds as chemical probes to study the structure and function of enzymes like HIV-1 reverse transcriptase. Understanding the molecular interactions between these inhibitors and their target enzymes is crucial for developing next-generation therapeutics that can overcome drug resistance.

Detailed Research Findings

The following tables present available data for N-(4-chloro-2,5-dimethoxyphenyl)thiourea and a closely related, highly active analog.

| Property | Value | Source |

|---|---|---|

| CAS Number | 72806-65-6 | apolloscientific.co.uk |

| Molecular Formula | C₉H₁₁ClN₂O₂S | chemicalbook.com |

| Molecular Weight | 246.72 g/mol | chemicalbook.com |

| Target | Activity Metric | Value | Source |

|---|---|---|---|

| HIV-1 Reverse Transcriptase | IC₅₀ | ~1.1 µM | nih.govtau.ac.il |

Structure

3D Structure

Properties

IUPAC Name |

(4-chloro-2,5-dimethoxyphenyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2S/c1-13-7-4-6(12-9(11)15)8(14-2)3-5(7)10/h3-4H,1-2H3,(H3,11,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISYJPUXGDXZTPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NC(=S)N)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727644 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Advanced Characterization Techniques and Spectroscopic Analysis for Structural Elucidation

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for probing the electronic transitions within a molecule. For thiourea (B124793) and its derivatives, absorption bands in the UV-Vis spectrum typically correspond to π → π* and n → π* transitions associated with the phenyl ring and the thiocarbonyl (C=S) chromophores.

Studies on analogous benzoylthiourea (B1224501) compounds have identified two significant chromophores, C=O and C=S, which exhibit maximum absorption (λmax) at approximately 230 nm and 290 nm, respectively. researchgate.net The electronic absorption spectrum for a bis-thiourea derivative, analyzed in a DMSO solvent, showed two distinct absorption peaks at 277 nm and 314 nm. ukm.my While specific experimental data for N-(4-chloro-2,5-dimethoxyphenyl)thiourea is not detailed in available literature, the absorption profile is expected to be influenced by the substituted phenyl ring and the thiourea moiety, with characteristic bands appearing in the 225-320 nm range, consistent with related structures.

Table 1: Representative UV-Vis Absorption Data for Related Thiourea Derivatives This table presents data from structurally similar compounds to provide context for the expected spectral characteristics of N-(4-chloro-2,5-dimethoxyphenyl)thiourea.

| Compound Class | Chromophore | Approximate λmax (nm) | Reference |

|---|---|---|---|

| Benzoylthioureas | C=S | 290 | researchgate.net |

| Bis-thiourea derivative | Thiourea & Phenyl | 277, 314 | ukm.my |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information on the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for N-(4-chloro-2,5-dimethoxyphenyl)thiourea has not been reported, analysis of closely related N-acyl derivatives, such as N-(4-chlorobutanoyl)-N′-(2,5-dimethoxyphenyl)thiourea, offers significant insight into the expected structural motifs. researchgate.net

Hydrogen bonds are critical in dictating the conformation and crystal packing of thiourea derivatives.

Intramolecular Hydrogen Bonding: In related acylthiourea structures, a common and stabilizing feature is the formation of an intramolecular N—H···O hydrogen bond. researchgate.netnih.gov This interaction creates a pseudo-six-membered ring, which contributes to the planarity of the molecule's core. In N-(4-chloro-2,5-dimethoxyphenyl)thiourea, which lacks a carbonyl oxygen, intramolecular interactions might occur between the N-H protons and the methoxy (B1213986) oxygen atoms, depending on the solid-state conformation.

Table 2: Common Hydrogen Bonding Interactions in Thiourea Derivatives

| Bond Type | Interaction | Typical Role in Crystal Structure | Reference |

|---|---|---|---|

| Intramolecular | N—H···O | Stabilizes molecular conformation | researchgate.netnih.gov |

| Intermolecular | N—H···S | Forms dimers and chains | researchgate.netresearchgate.net |

| Intermolecular | C—H···S / C—H···O | Stabilizes crystal packing | researchgate.net |

In the analogous structure of N-(4-chlorobutanoyl)-N′-(2,5-dimethoxyphenyl)thiourea, the dihedral angle between the benzene (B151609) ring and the carbonylthiourea moiety is remarkably small, at 5.67 (6)°. researchgate.net This indicates a nearly co-planar arrangement. However, in other thiourea derivatives, this angle can be much larger, ranging from 72° to 82°, indicating a more twisted conformation. researchgate.net The specific conformation adopted by N-(4-chloro-2,5-dimethoxyphenyl)thiourea would be determined by the interplay of steric effects from the methoxy groups and the electronic interactions within the crystal.

Table 3: Dihedral Angles in Related Thiourea Structures

| Compound | Planes Defining Dihedral Angle | Dihedral Angle (°) | Reference |

|---|---|---|---|

| N-(4-chlorobutanoyl)-N′-(2,5-dimethoxyphenyl)thiourea | Benzene ring and carbonylthiourea moiety | 5.67 (6) | researchgate.net |

| N-(4-chlorobutanoyl)-N′-phenylthiourea | Benzene ring and thiourea fragment | 72.98 (12) and 81.47 (14) | researchgate.net |

| N-(biphenyl-4-carbonyl)-N′-(4-chlorophenyl)thiourea | Thiourea fragment and chlorobenzene (B131634) ring | 64.09 (9) | nih.gov |

The assembly of individual molecules into a well-ordered crystal lattice is governed by a combination of strong and weak intermolecular forces. As established, intermolecular N—H···S hydrogen bonds are often the primary interaction, leading to the formation of robust supramolecular synthons like centrosymmetric dimers. researchgate.netresearchgate.net

These primary structures are then packed into a three-dimensional architecture stabilized by a variety of weaker, non-covalent interactions. These can include C—H···O and C—H···S contacts, as observed in the crystal packing of N-(4-chlorobutanoyl)-N′-(2,5-dimethoxyphenyl)thiourea. researchgate.net Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules can also play a role in stabilizing the crystal lattice, although this is dependent on the relative orientation of the rings in the packed structure. The collective effect of these interactions determines the final crystal symmetry and density.

Computational and Theoretical Chemistry Studies of N 4 Chloro 2,5 Dimethoxyphenyl Thiourea

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. A theoretical DFT study of N-(4-chloro-2,5-dimethoxyphenyl)thiourea would typically involve the methods described below.

Electronic Structure, Geometry Optimization, and Energy Landscapes

The initial step in a computational study is geometry optimization. Using a selected DFT functional (such as B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)), the molecule's structure would be optimized to find its lowest energy conformation. This process identifies key structural parameters like bond lengths, bond angles, and dihedral angles. For instance, in related thiourea (B124793) derivatives, the planarity of the thiourea fragment and the dihedral angle between this fragment and the phenyl ring are critical parameters determined through optimization. An analysis of the potential energy surface could also be performed to identify different conformers and the energy barriers between them.

Spectroscopic Property Prediction (IR, NMR)

Once the optimized geometry is obtained, vibrational frequency calculations can be performed to predict the infrared (IR) spectrum. These theoretical spectra are invaluable for interpreting experimental data by assigning specific vibrational modes to observed absorption bands. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. Theoretical prediction of spectroscopic properties is a standard procedure for the characterization of newly synthesized compounds.

Molecular Orbital Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key descriptor of molecular stability; a smaller gap suggests higher reactivity. For thiourea derivatives, these orbitals are typically distributed across the π-conjugated system of the phenyl ring and the thiourea moiety.

Below is a hypothetical data table illustrating the kind of results a HOMO-LUMO analysis would yield:

| Parameter | Value (eV) | Description |

| EHOMO | [Data Not Available] | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | [Data Not Available] | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | [Data Not Available] | Difference between ELUMO and EHOMO |

Reactivity Descriptors and Local Reactivity Analysis

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. Furthermore, local reactivity can be analyzed using tools like the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. Fukui functions may also be calculated to provide more detailed, atom-specific information about reactivity.

A representative table for such descriptors is shown below:

| Reactivity Descriptor | Formula | Value |

| Ionization Potential (I) | -EHOMO | [Data Not Available] |

| Electron Affinity (A) | -ELUMO | [Data Not Available] |

| Chemical Hardness (η) | (I - A) / 2 | [Data Not Available] |

| Electronegativity (χ) | (I + A) / 2 | [Data Not Available] |

| Electrophilicity Index (ω) | χ² / (2η) | [Data Not Available] |

Nonlinear Optical (NLO) Properties

Computational methods are also employed to predict the Nonlinear Optical (NLO) properties of molecules. The presence of donor and acceptor groups and a π-conjugated system in many thiourea derivatives suggests potential NLO activity. Calculations of the first hyperpolarizability (β) are used to assess a molecule's potential for applications in NLO materials. These studies help in designing novel materials with significant second-order optical nonlinearities.

Molecular Dynamics (MD) Simulations

Conformational Dynamics and Stability

The three-dimensional structure and conformational flexibility of N-(4-chloro-2,5-dimethoxyphenyl)thiourea are key determinants of its chemical reactivity and biological activity. Computational studies on analogous compounds, such as N-(4-Chlorobutanoyl)-N′-(2,5-dimethoxyphenyl)thiourea, reveal important structural characteristics that are likely shared with the target molecule.

In similar structures, intramolecular hydrogen bonds, for example between N-H groups and adjacent oxygen or sulfur atoms, play a significant role in stabilizing the molecule's preferred conformation. researchgate.net Density Functional Theory (DFT) is a common method used to calculate the energies of different conformers and determine the most stable, lowest-energy geometry of the molecule.

Table 1: Predicted Conformational Characteristics of N-(4-chloro-2,5-dimethoxyphenyl)thiourea

| Structural Feature | Description | Probable Stabilizing Forces |

|---|---|---|

| Thiourea Fragment | Expected to be largely planar. | Resonance delocalization. |

| Phenyl Ring | Planar aromatic system. | Aromaticity. |

| Relative Orientation | cis/trans or syn/anti disposition of the phenyl group relative to the C=S bond. | Intramolecular hydrogen bonding; minimization of steric repulsion. |

Interactivity with Solvents (e.g., Water)

The interaction of N-(4-chloro-2,5-dimethoxyphenyl)thiourea with solvents is critical for understanding its solubility and behavior in a biological medium. Molecular dynamics (MD) simulations and quantum chemical calculations can model these interactions explicitly.

In an aqueous environment, the polar groups of the thiourea molecule are expected to be primary sites for interaction with water molecules. The key interactions would include:

Hydrogen Bonding: The N-H protons of the thiourea moiety can act as hydrogen bond donors to the oxygen atom of water. The sulfur atom of the thione group and the oxygen atoms of the dimethoxy groups can act as hydrogen bond acceptors.

Dipole-Dipole Interactions: The polar C=S and C-N bonds will interact with the dipolar water molecules.

Studies on similar compounds in different solvents show that strong drug-solvent interactions can perturb the structural orientation and enhance the polarizability of the molecule. jocpr.com The specific nature and strength of these interactions depend on the solvent's properties. For instance, protic solvents like water and ethanol (B145695) can form strong hydrogen bonds, significantly influencing the compound's conformational equilibrium and electronic structure. jocpr.com

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as N-(4-chloro-2,5-dimethoxyphenyl)thiourea, binds to the active site of a target protein. This method is instrumental in screening potential drug candidates and understanding their mechanism of action. Thiourea derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1, making the HIV-1 Reverse Transcriptase (RT) protein a relevant target. nih.gov

Prediction of Binding Affinities and Orientations with Target Proteins (e.g., HIV-1 RT)

Molecular docking simulations calculate the preferred binding orientation of the ligand within the protein's binding pocket and estimate the strength of the interaction, known as the binding affinity. This affinity is typically expressed as a binding energy score (in kcal/mol), where a more negative value indicates a more favorable and stable interaction.

Identification of Key Interacting Residues and Binding Site Characteristics

Successful binding of an inhibitor to HIV-1 RT depends on specific interactions with key amino acid residues within the non-nucleoside inhibitor binding pocket (NNIBP). This is a hydrophobic pocket located approximately 10 Å from the polymerase active site.

Docking studies of various NNRTIs have consistently identified a set of critical residues that are essential for inhibitor binding. nih.govfrontiersin.org These interactions primarily include hydrogen bonds and non-polar contacts like π-π stacking and hydrophobic interactions.

Table 2: Key Amino Acid Residues in the HIV-1 RT Binding Pocket for NNRTIs

| Interacting Residue | Type of Interaction | Reference |

|---|---|---|

| Lys101, Lys103 | Hydrogen Bonding, Pi-Cation | nih.gov |

| Tyr181, Tyr188 | π-π Stacking | frontiersin.org |

| Trp229, Phe227 | Hydrophobic, π-π Stacking | frontiersin.org |

| Val179, His235, Tyr318 | Hydrogen Bonding, Hydrophobic | nih.gov |

For N-(4-chloro-2,5-dimethoxyphenyl)thiourea, it is predicted that the thiourea backbone could form crucial hydrogen bonds with residues like Lys101, while the substituted phenyl ring would engage in hydrophobic and π-π stacking interactions with aromatic residues such as Tyr181, Tyr188, and Trp229.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov It is a valuable tool for predicting the efficacy of new, untested molecules and for optimizing lead compounds in drug development.

Development of Predictive Models for Biological Efficacy

To develop a QSAR model for a class of compounds like thiourea derivatives, a dataset of molecules with known biological activities (e.g., IC₅₀ values) is required. For each molecule, a set of numerical values known as molecular descriptors is calculated. nih.gov These descriptors quantify various aspects of the molecule's physicochemical properties.

Common descriptors include:

Electronic Properties: Dipole moment, electronegativity, atomic charges.

Hydrophobic Properties: LogP (octanol-water partition coefficient).

Steric/Topological Properties: Molecular weight, van der Waals volume, molecular surface area.

Using statistical techniques like Multiple Linear Regression (MLR), a mathematical equation is generated that correlates the descriptors (independent variables) with the biological activity (dependent variable). analis.com.my QSAR studies on thiourea derivatives have shown that properties like mass, polarizability, electronegativity, and van der Waals volume can be key predictors of their anticancer or antimicrobial activities. nih.gov The predictive power and robustness of the resulting model are validated using internal (cross-validation) and external test sets of compounds. nih.gov

Pharmacological and Biological Activity Investigations

Antimicrobial Activity Studies

Thiourea (B124793) derivatives are a class of compounds recognized for their wide-ranging biological activities, including antimicrobial properties. Research into N-(4-chloro-2,5-dimethoxyphenyl)thiourea and its closely related analogs has demonstrated its potential to combat various microbial threats.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Derivatives of N-(4-chloro-2,5-dimethoxyphenyl)thiourea have shown notable antibacterial activity. For instance, a study on a series of 4-chloro-3-nitrophenylthiourea derivatives demonstrated high efficacy against both standard and hospital strains of bacteria, with reported Minimum Inhibitory Concentration (MIC) values as low as 0.5-2 μg/mL, which is comparable to the antibiotic Ciprofloxacin. nih.gov Another thiourea derivative, identified as TD4, was found to be potent against several Staphylococcus aureus strains, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 2–16 µg/mL. nih.gov The antibacterial activity of these related compounds suggests a strong potential for N-(4-chloro-2,5-dimethoxyphenyl)thiourea itself as an antibacterial agent.

Table 1: Antibacterial Activity of a Thiourea Derivative (TD4)

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus (ATCC 29213) | 2 |

| MRSA (USA 300) | 2 |

| Staphylococcus epidermidis | 2-16 |

| Enterococcus faecalis | 2-16 |

Data derived from a study on a potent thiourea derivative, TD4. nih.gov

Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to antibiotics. Certain thiourea derivatives have been investigated for their ability to disrupt these structures. For example, derivatives of 4-chloro-3-nitrophenylthiourea were found to effectively inhibit the formation of biofilms by both methicillin-resistant and standard strains of Staphylococcus epidermidis. nih.gov Another study highlighted that specific thiourea derivatives exhibited significant anti-biofilm activity against notorious biofilm-forming pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus. mdpi.com This anti-biofilm potency is a critical area of investigation, as it suggests a mechanism to overcome a primary defense of many persistent bacterial pathogens.

The antibacterial action of some thiourea derivatives has been attributed to their ability to interfere with essential bacterial enzymes. Specifically, certain compounds in this class act as inhibitors of bacterial type II topoisomerases, which include DNA gyrase and topoisomerase IV. nih.govresearchgate.net These enzymes are crucial for managing DNA topology during replication, transcription, and recombination. nih.gov By inhibiting these enzymes, the compounds prevent the bacterial cell from properly maintaining its DNA structure, ultimately leading to cell death. nih.govnih.gov This mechanism is a validated target for antibacterial drugs, and the activity of related thiourea compounds suggests that N-(4-chloro-2,5-dimethoxyphenyl)thiourea may function through a similar pathway.

Antifungal Potential

The broad antimicrobial profile of thiourea derivatives also extends to antifungal activity. ontosight.ai While specific studies focusing solely on the antifungal properties of N-(4-chloro-2,5-dimethoxyphenyl)thiourea are limited, the general class of compounds is known to be effective against various fungal pathogens. For instance, research on other thiourea derivatives has demonstrated notable inhibitory effects against opportunistic fungal pathogens like Candida species. mdpi.comnih.gov One study highlighted the efficacy of certain thiourea derivatives against the emerging multidrug-resistant pathogen Candida auris, showing inhibition of both planktonic growth and biofilm formation. nih.gov This suggests that N-(4-chloro-2,5-dimethoxyphenyl)thiourea warrants further investigation for its potential as an antifungal agent.

Antituberculosis Activity

The potential of N-(4-chloro-2,5-dimethoxyphenyl)thiourea as an antituberculosis agent has been explored. While detailed research findings on this specific compound are limited, the broader class of thiourea derivatives has shown promise in combating Mycobacterium tuberculosis. Studies on related N-alkylthioureas have demonstrated a two- to four-fold increase in potency against isolates of Mycobacterium tuberculosis when compared to the first-line tuberculosis drug, Isoniazid. The mechanism of action for some thiourea derivatives is believed to involve the inhibition of bacterial type II topoisomerases, essential enzymes for DNA replication. Further research is necessary to specifically elucidate the antitubercular efficacy and mechanism of N-(4-chloro-2,5-dimethoxyphenyl)thiourea.

Anticancer Activity Research

The anticancer potential of N-(4-chloro-2,5-dimethoxyphenyl)thiourea has been investigated through its effects on cancer cell proliferation, its ability to modulate cellular pathways, and its interaction with key oncogenic targets.

Antiproliferative Effects on Various Cancer Cell Lines

Substituted thiourea derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines. Research on analogs has shown high cytotoxicity against colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cells, with some derivatives exhibiting greater potency than the conventional chemotherapy drug cisplatin. For instance, compounds with 3,4-dichloro-phenyl substituents have displayed high activity with IC50 values ranging from 1.5 to 8.9 µM. The antiproliferative effects of these compounds are often selective, showing less toxicity towards normal human cells.

| Cancer Cell Line | Compound Type | Observed Effect |

| Colon (SW480, SW620) | 3-(trifluoromethyl)phenylthiourea analogs | High cytotoxicity |

| Prostate (PC3) | 3-(trifluoromethyl)phenylthiourea analogs | High cytotoxicity |

| Leukemia (K-562) | 3-(trifluoromethyl)phenylthiourea analogs | High cytotoxicity |

Modulation of Cellular Pathways: Apoptosis Induction and Cytokine Level Regulation (e.g., IL-6)

Investigations into the mechanisms of action of cytotoxic thioureas have revealed their ability to induce programmed cell death, or apoptosis, in cancer cells. Certain thiourea derivatives have been shown to be potent inducers of late-stage apoptosis in colon cancer cell lines (95–99%) and leukemia cells (73%). In addition to inducing apoptosis, these compounds have been observed to act as inhibitors of interleukin-6 (IL-6) secretion in both SW480 and SW620 colon cancer cells, reducing its levels by 23–63%. IL-6 is a cytokine known to be involved in tumor progression and chemoresistance.

Interaction with Key Oncogenic Targets (e.g., HER2, VEGFR2, B-RAF)

While direct evidence of N-(4-chloro-2,5-dimethoxyphenyl)thiourea interacting with HER2, VEGFR2, and B-RAF is not extensively documented, the broader class of thiourea and related heterocyclic compounds has been explored for their kinase inhibitory activity. Kinases like VEGFR2 are crucial for angiogenesis, the process of forming new blood vessels that tumors need to grow. Various heterocyclic compounds containing moieties similar to those in the title compound have been synthesized and shown to be potent inhibitors of VEGFR-2, thereby representing a promising strategy in cancer therapy. The potential of N-(4-chloro-2,5-dimethoxyphenyl)thiourea to interact with these specific oncogenic targets remains an area for further investigation.

Anti-Inflammatory Activity Assessments

The anti-inflammatory properties of thiourea derivatives have also been a focus of research, particularly their ability to inhibit the release of pro-inflammatory cytokines.

Inhibition of Pro-Inflammatory Cytokine Release (e.g., TNF-α)

Tumor necrosis factor-alpha (TNF-α) is a key pro-inflammatory cytokine involved in various inflammatory diseases. While specific studies on N-(4-chloro-2,5-dimethoxyphenyl)thiourea's effect on TNF-α are not widely available, research on structurally related compounds provides insights. For example, novel N-(5-chloro-2,4-dimethoxyphenyl)-N-heterocyclic ketone analogs have been shown to inhibit the release of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated cells. The anti-inflammatory mechanism of these related compounds involves blocking the activation of key signaling pathways such as ASK1/p38 MAPKs/NF-κB. This suggests that N-(4-chloro-2,5-dimethoxyphenyl)thiourea may also possess anti-inflammatory properties through the modulation of similar pathways.

Modulation of Inflammatory Signaling Pathways (e.g., ASK1/p38 MAPKs/NF-κB)

Research into the anti-inflammatory mechanisms of compounds structurally related to N-(4-chloro-2,5-dimethoxyphenyl)thiourea has pointed towards the modulation of key inflammatory signaling cascades. A study on novel N-(5-chloro-2,4-dimethoxyphenyl)-N-heterocyclic ketone analogs, which share a substituted phenyl moiety, revealed significant anti-inflammatory properties. nih.gov The investigation demonstrated that these compounds could inhibit the release of pro-inflammatory cytokines. nih.gov Mechanistic studies further clarified that this effect was achieved by blocking the activation of the Apoptosis Signal-regulating Kinase 1 (ASK1)/p38 Mitogen-Activated Protein Kinases (MAPKs)/Nuclear Factor-kappa B (NF-κB) signaling pathway in lipopolysaccharide-stimulated RAW264.7 cells. nih.gov This pathway is a critical regulator of the inflammatory response, and its inhibition represents a key mechanism for the observed anti-inflammatory effects.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathway Modulation

The dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes is a sought-after strategy for developing anti-inflammatory agents with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com The thiourea scaffold has been incorporated into molecules designed to achieve this dual inhibition. For instance, new thiourea derivatives of naproxen (B1676952) have been synthesized and investigated for their anti-inflammatory effects. mdpi.com While some of these derivatives showed significant inhibition of 5-LOX, they did not achieve potent COX-2 inhibition. mdpi.com Although the broader class of thiourea derivatives has been explored for anti-inflammatory properties, specific data detailing the direct modulatory activity of N-(4-chloro-2,5-dimethoxyphenyl)thiourea on the COX and LOX pathways were not found in the reviewed literature.

Enzyme Inhibition Studies

Dihydropteroate (B1496061) Synthase Inhibition

Thiourea-containing compounds have been recognized for their potential as antimicrobial agents. One of the mechanisms underlying this activity is the inhibition of dihydropteroate synthase (DHPS). ontosight.ai This enzyme is vital for the synthesis of folic acid in bacteria, and its inhibition disrupts bacterial growth. ontosight.ai While the general class of thioureas has been identified as possessing DHPS inhibitory potential, specific inhibitory data and IC50 values for N-(4-chloro-2,5-dimethoxyphenyl)thiourea against this enzyme are not detailed in the available research.

Urease Enzyme Inhibition

The thiourea scaffold is a well-established pharmacophore for the inhibition of the urease enzyme, a key target in conditions such as infections by Helicobacter pylori. Numerous studies have demonstrated that thiourea derivatives can exhibit potent urease inhibitory activity, often far exceeding that of the standard inhibitor, thiourea itself. nih.gov The inhibitory potency is influenced by the nature and position of substituents on the aromatic ring. For example, a series of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids showed exceptional inhibitory efficacy, with IC50 values in the nanomolar to low micromolar range. nih.gov Similarly, other synthesized thiourea derivatives have displayed IC50 values significantly lower than the reference standards. mdpi.com Although the N-(4-chloro-2,5-dimethoxyphenyl)thiourea structure fits the general profile of a urease inhibitor, its specific IC50 value has not been reported in the surveyed literature. The table below illustrates the potent activity of other thiourea derivatives against Jack Bean Urease.

| Compound | Substituent on Thiourea Scaffold | Urease Inhibition IC50 (µM) | Reference |

|---|---|---|---|

| Thiourea (Standard) | - | 4.7455 ± 0.0545 | nih.gov |

| Compound 4i | 1-(3,4-dichlorobenzoyl)-3-(3-chloro-2-methylphenyl)thiourea | 0.0019 ± 0.0011 | nih.gov |

| Compound 4a | 1-benzoyl-3-(3-chloro-2-methylphenyl)thiourea | 0.0532 ± 0.9951 | nih.gov |

| Compound 5a | Quinolone-based N,N-disubstituted thiourea | 1.83 ± 0.79 | mdpi.com |

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical for the management of Alzheimer's disease. A wide variety of chemical scaffolds have been explored for their ability to inhibit these enzymes. nih.govmdpi.com However, a review of the literature, including studies on various heterocyclic compounds and other potential inhibitors, did not yield any specific data on the investigation of N-(4-chloro-2,5-dimethoxyphenyl)thiourea or closely related thiourea analogs for AChE or BChE inhibitory activity. mdpi.comresearchgate.net

Other Enzymatic Targets (e.g., InhA, DPP-4, Alpha-glucosidase)

InhA: The enzyme InhA, an enoyl-acyl carrier protein reductase, is a crucial target for antitubercular drugs. Direct inhibitors of InhA are of significant interest as they can circumvent resistance mechanisms associated with prodrugs like isoniazid. nih.gov While various molecular structures are being investigated as potential direct InhA inhibitors, there is no specific mention in the reviewed literature of N-(4-chloro-2,5-dimethoxyphenyl)thiourea being evaluated for this activity. nih.govnih.gov

DPP-4: Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral anti-hyperglycemic agents used in the treatment of type 2 diabetes. nih.gov The search for novel and potent DPP-4 inhibitors has led to the exploration of diverse chemical structures, including dihydropyrimidine (B8664642) phthalimide (B116566) hybrids and quinoxaline (B1680401) compounds. nih.govrsc.org Based on the available research, N-(4-chloro-2,5-dimethoxyphenyl)thiourea has not been specifically studied as a DPP-4 inhibitor.

Alpha-glucosidase: Inhibition of α-glucosidase is another therapeutic strategy for managing type 2 diabetes mellitus, as it delays carbohydrate digestion and glucose absorption. nih.gov The thiourea scaffold has been incorporated into compounds designed as α-glucosidase inhibitors. For example, a series of thiourea derivatives based on 3-aminopyridin-2(1H)-ones were synthesized and evaluated, with some compounds showing inhibitory activity superior to the standard drug, acarbose. mdpi.com This suggests the potential of the thiourea moiety in this context, although specific data for N-(4-chloro-2,5-dimethoxyphenyl)thiourea is unavailable. The table below shows the α-glucosidase inhibitory activity of representative thiourea derivatives from the study.

| Compound | Scaffold | α-Glucosidase Inhibition IC50 (mM) | Reference |

|---|---|---|---|

| Acarbose (Standard) | - | 11.96 | mdpi.com |

| Compound 9a | 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea | 9.77 | mdpi.com |

| Compound 9c | 1-(6-methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea | 12.94 | mdpi.com |

Structure Activity Relationship Sar and Ligand Design Principles

Impact of Substituents on Biological Potency and Selectivity

The nature and position of substituents on the aromatic ring of thiourea (B124793) derivatives are critical determinants of their biological activity. These substituents influence the molecule's electronic properties, lipophilicity, and steric profile, all of which affect how the compound interacts with its biological target. rasayanjournal.co.inubaya.ac.id

The electronic landscape of the N-aryl ring, modulated by its substituents, plays a significant role in the potency of thiourea compounds. Substituents are broadly classified as either electron-withdrawing groups (EWGs) or electron-donating groups (EDGs).

In the case of N-(4-chloro-2,5-dimethoxyphenyl)thiourea, the aromatic ring possesses both EWGs and EDGs. The chlorine atom at the 4-position is an electron-withdrawing group, while the two methoxy (B1213986) groups at the 2- and 5-positions are electron-donating. This specific arrangement creates a unique electronic distribution across the phenyl ring that influences its binding capabilities.

Conversely, the presence of electron-donating groups, such as the dimethoxy groups in the subject compound, can also positively modulate activity, though their effect can be context-dependent. nih.gov The methoxy groups increase electron density on the ring and can participate in hydrogen bonding, which may be crucial for specific receptor interactions. The combined electronic influence of both withdrawing and donating groups on the same aromatic ring contributes to the compound's specific biological signature.

| Substituent Type | Example Groups | General Impact on Activity | Potential Rationale |

|---|---|---|---|

| Electron-Withdrawing (EWG) | -Cl, -Br, -CF3, -NO2 | Often enhances potency biointerfaceresearch.comnih.gov | Modifies pKa, enhances binding interactions, alters molecular electrostatic potential. |

| Electron-Donating (EDG) | -OCH3, -CH3, -OH | Variable; can increase or decrease activity depending on the target and steric factors. nih.gov | Increases electron density, may act as hydrogen bond donors/acceptors. |

Beyond electronic effects, the size (steric properties) and lipophilicity (fat-solubility) of substituents are paramount in determining a drug's ability to reach and bind to its target. rasayanjournal.co.inubaya.ac.id Lipophilicity is a critical factor for penetrating cell membranes, while steric parameters relate to how well the molecule fits into its target's binding pocket. rasayanjournal.co.in

Steric Effects: The size and shape of substituents dictate the conformational possibilities of the molecule and its ability to fit into a receptor's binding site. rasayanjournal.co.in Regression analysis on a series of N-benzoyl-N'-phenylthiourea compounds revealed that steric parameters had a more significant effect on antiviral activity than lipophilic or electronic parameters. rasayanjournal.co.inubaya.ac.id The placement of the two methoxy groups at positions 2 and 5, and the chlorine at position 4 on the phenyl ring of N-(4-chloro-2,5-dimethoxyphenyl)thiourea, defines a specific three-dimensional shape that will be a key factor in its selective binding to biological targets.

| Parameter | Description | Influence on Biological Activity |

|---|---|---|

| Lipophilicity (log P) | A measure of a compound's solubility in fats versus water. farmaciajournal.com | Crucial for membrane penetration. Both increases and decreases in activity are observed depending on the specific compound series and target. biointerfaceresearch.commdpi.com |

| Steric Parameters (e.g., Molar Refractivity) | Relates to the volume and shape of the molecule or its substituents. rasayanjournal.co.in | Affects the strength of the drug-receptor interaction by determining the goodness of fit. Can be a dominant factor in determining potency. rasayanjournal.co.inubaya.ac.id |

Role of Thiourea Backbone and its Derivatives in Pharmacophore Models

The thiourea moiety (-NH-C(S)-NH-) is not merely a linker but a critical pharmacophore in its own right. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The thiourea scaffold is a key building block for designing new drug candidates due to its unique structural and electronic properties. biointerfaceresearch.com

The bioactivity of thiourea derivatives is linked to three key features:

Hydrogen Bond Donors: The two N-H groups can act as hydrogen bond donors. biointerfaceresearch.com

Hydrogen Bond Acceptor/Binding Group: The sulfur atom (thionic group) can serve as a hydrogen bond acceptor and is important for complementary binding to targets. biointerfaceresearch.com

Structural Flexibility: The single bonds within the backbone allow for conformational flexibility, enabling the molecule to adopt an optimal orientation within a binding site. nih.gov

This ability to form a network of hydrogen bonds is a key element in stabilizing ligand-receptor interactions. nih.gov The sulfur- and nitrogen-containing core structure allows for the formation of both hydrogen bond acceptors and donors, promoting interactions with a wide variety of enzymes and receptors. biointerfaceresearch.com In many diaryl ureas and thioureas designed as kinase inhibitors, for instance, the urea (B33335)/thiourea moiety forms crucial hydrogen bonds with conserved residues in the hinge region of the kinase ATP-binding site. nih.gov This interaction pattern is a cornerstone of many pharmacophore models developed for this class of compounds.

Rational Design Strategies for Improved Efficacy and Specificity

Rational drug design involves the deliberate modification of a compound's structure to improve its interaction with a specific biological target. For N-(4-chloro-2,5-dimethoxyphenyl)thiourea and related compounds, this involves leveraging SAR data and computational tools like molecular docking. biointerfaceresearch.com

A key strategy is the systematic modification of the lead compound. In a study focused on a derivative of the subject compound, 1-(4-chloro-2,5-dimethoxyphenyl)-3-(3-propoxypropyl)thiourea (B1230100), researchers systematically introduced different functional groups onto the aromatic ring and modified an attached aliphatic chain. nih.govresearchgate.net The effects of these changes on viral infectivity were then evaluated. This approach led to the identification of a more potent compound, demonstrating the value of iterative modification based on activity data. nih.gov

Another powerful strategy is structure-based design, where knowledge of the target's three-dimensional structure is used to guide modifications. nih.gov In the development of novel thiourea derivatives as inhibitors of the K-Ras protein, compounds were designed based on the protein's crystal structure to improve affinity and selectivity. nih.gov Docking analysis showed that the designed compounds could effectively bind to a key hydrophobic cavity and form hydrogen bonds with specific amino acid residues. nih.gov Similarly, rational molecular modifications were carried out on a urea-based ligand to design improved thiourea-based inhibitors of Mycobacterium tuberculosis enoyl acyl carrier protein reductase (InhA). nih.gov

These design strategies aim to optimize the key interactions identified in SAR and pharmacophore studies—namely, the hydrogen bonding of the thiourea core and the electronic and steric contributions of the substituted aryl ring—to create analogs with enhanced potency and a more desirable selectivity profile.

Coordination Chemistry and Metal Complexes of N 4 Chloro 2,5 Dimethoxyphenyl Thiourea Derivatives

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with N-(4-chloro-2,5-dimethoxyphenyl)thiourea and related ligands is typically achieved through the reaction of the thiourea (B124793) derivative with a corresponding metal salt in a suitable solvent.

Synthesis: The general procedure involves dissolving the thiourea ligand in a solvent like ethanol (B145695), acetone, or dichloromethane and adding a solution of the metal salt (e.g., metal chlorides, nitrates, or perchlorates) ksu.edu.trmdpi.com. The reaction is often carried out at room temperature or under reflux for a period ranging from minutes to several hours mdpi.comnih.gov. The resulting metal complex, which may precipitate from the solution, is then isolated by filtration, washed, and dried nih.govresearchgate.net. The stoichiometry of the reactants (ligand-to-metal ratio) can be varied to yield complexes with different formulations, such as [MLCl₂] or [ML₂] rsc.org. For instance, reacting two equivalents of a thiourea ligand with one equivalent of a bivalent metal ion in the presence of a base like triethylamine can afford complexes of the type [M(L)₂] mdpi.com.

Spectroscopic Characterization: The formation and structure of these metal complexes are confirmed using various spectroscopic techniques, which reveal characteristic changes in the spectral features of the ligand upon coordination to a metal center.

Infrared (IR) Spectroscopy: IR spectroscopy is a key tool for determining the coordination sites of the ligand. Upon complexation, the vibrational frequencies of the bonds involved in coordination are altered. A shift in the ν(C=S) band to a lower frequency and a shift in the ν(C-N) band to a higher frequency in the complex's spectrum compared to the free ligand typically indicates coordination through the sulfur atom amazonaws.com. Changes in the position and shape of the N-H stretching vibration bands can also suggest the involvement of the nitrogen atom in coordination ksu.edu.trmdpi.com. The table below summarizes typical IR spectral changes upon complexation.

| Functional Group | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Inference |

| ν(N-H) | ~3176 | 3174–3336 | Shift indicates N-atom involvement mdpi.com |

| ν(C=S) | ~750 | Shifted | Shift indicates S-atom coordination amazonaws.com |

| ν(C-N) | ~1310 | Shifted to higher frequency | Shift indicates S-atom coordination amazonaws.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the complexes, particularly diamagnetic ones like those of Zn(II), Cd(II), and Pt(II) mdpi.comrsc.org. In ¹H NMR, the signal for the N-H proton often shifts downfield upon complexation, providing further evidence of coordination nih.gov. In ¹³C NMR, the resonance of the thiocarbonyl carbon (C=S) typically shifts downfield upon coordination through the sulfur atom, reflecting a decrease in electron density around this carbon mdpi.com.

Electronic (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex and can help elucidate its geometry. The spectra of the complexes typically show bands corresponding to intra-ligand transitions as well as ligand-to-metal charge transfer (LMCT) bands ksu.edu.tr. These spectra, when compared to that of the free ligand, can confirm coordination and suggest the geometry around the metal ion chemrevlett.comjcsp.org.pk.

Ligand-Metal Coordination Modes and Chelating Properties

Thiourea derivatives are versatile ligands capable of coordinating to metal ions in several different modes, primarily dictated by the nature of the metal ion, the reaction conditions, and the specific substituents on the thiourea backbone waikato.ac.nzresearchgate.net.

The most common coordination modes are:

Monodentate Coordination: The ligand binds to the metal center through a single donor atom. For thiourea derivatives, this coordination almost invariably occurs through the "soft" sulfur atom of the thiocarbonyl (C=S) group, which has a high affinity for many transition metals mdpi.comresearchgate.net. This mode is observed in complexes like [MCl₂(κ¹S-HPMCT)₂] (where HPMCT is N-Phenylmorpholine-4-carbothioamide) mdpi.com.

Bidentate Chelation: The ligand binds to the metal center through two donor atoms simultaneously, forming a stable chelate ring. In N-acyl or N-benzoyl thiourea derivatives, bidentate coordination commonly occurs through the thiocarbonyl sulfur and the carbonyl oxygen atoms, forming a six-membered ring ksu.edu.trresearchgate.netrsc.org. Alternatively, chelation can occur through the sulfur and one of the nitrogen atoms, which is also a common binding mode mdpi.com. The specific mode depends on the ligand's structure; for example, ligands bearing a phosphine group can coordinate in a P,S bidentate fashion nih.gov. Crystal structure analysis has confirmed that silver atoms can be coordinated by two thiourea ligands in a chelated form through both sulfur and phosphorus atoms nih.gov.

The chelating properties of these ligands are crucial as they lead to the formation of thermodynamically stable metal complexes, a desirable attribute for biologically active compounds. The ability to form these chelate rings enhances the stability of the resulting complex compared to coordination with analogous monodentate ligands.

| Coordination Mode | Donor Atoms | Example |

| Monodentate | S | [PdCl₂(κ¹S-HPMCT)₂] mdpi.com |

| Bidentate (Chelate) | S, N | [Ni(κ²S,N-PMCT)₂] mdpi.com |

| Bidentate (Chelate) | S, O | Acylthiourea complexes researchgate.netrsc.org |

| Bidentate (Chelate) | P, S | Silver-phosphine thiourea complexes nih.gov |

Influence of Complexation on Biological Activity and Potential Synergistic Effects

A significant driver for the synthesis of metal complexes with thiourea derivatives is the observation that complexation often leads to a substantial enhancement of biological activity compared to the free ligand. This phenomenon points to a synergistic effect between the metal ion and the organic ligand nih.gov.

Numerous studies have demonstrated that while the free thiourea ligands may exhibit moderate to low biological activity, their corresponding metal complexes show potent cytotoxic, anticancer, antibacterial, or antifungal properties researchgate.netnih.govresearchgate.net.

Enhanced Anticancer Activity: Research on gold(I) and silver(I) complexes with phosphine-containing thiourea ligands showed that the free ligands had no relevant cytotoxicity against HeLa, A549, and Jurkat cancer cell lines. However, the coordination of a metal ion triggered excellent cytotoxic activity in all cases nih.govresearchgate.net. Similarly, a Pt(II) complex of N-Phenylmorpholine-4-carbothioamide showed significantly higher cytotoxicity against the MCF-7 breast cancer cell line (IC₅₀ = 12.72 ± 0.4 µM) compared to the free ligand (IC₅₀ = 80.30 ± 1.9 µM) mdpi.com. The biological activity is also influenced by the choice of metal and other ancillary ligands present in the complex nih.govresearchgate.net.

Enhanced Antimicrobial Activity: The antimicrobial properties of thiourea derivatives are also generally enhanced upon complexation. Schiff base complexes of Co(II) and Ni(II) showed better antibacterial activity against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis than the free ligand chemrevlett.com. Likewise, other studies have confirmed that metal complexes exhibit more potent bactericidal and fungicidal effects than the parent ligands jcsp.org.pk.

This enhancement in biological activity is often explained by chelation theory. Upon chelation, the polarity of the metal ion is reduced due to partial sharing of its positive charge with the donor atoms of the ligand. This increases the lipophilicity of the complex, facilitating its penetration through the lipid layers of cell membranes and allowing it to interfere with cellular processes more effectively.

| Compound | Biological Activity | Cell Line/Organism | IC₅₀ / Result |

| Thiourea Ligand T1 | Cytotoxicity | A549, HeLa, Jurkat | Low to moderate activity nih.gov |

| Gold(I) Complexes of T1 | Cytotoxicity | A549, HeLa, Jurkat | Excellent cytotoxic values nih.gov |

| HPMCT Ligand | Anticancer | MCF-7 | 80.30 ± 1.905 µM mdpi.com |

| Pt(II) Complex of HPMCT | Anticancer | MCF-7 | 12.72 ± 0.376 µM mdpi.com |

| Schiff base Ligand | Antibacterial | E. coli, S. aureus | Active chemrevlett.com |

| Co(II) and Ni(II) Complexes | Antibacterial | E. coli, S. aureus | More active than ligand chemrevlett.com |

Future Directions and Research Perspectives

Exploration of Novel Biological Targets and Therapeutic Applications

The core structure of N-(4-chloro-2,5-dimethoxyphenyl)thiourea suggests a wide range of potential biological activities, extending beyond currently identified targets. While a closely related derivative, 1-(4-chloro-2,5-dimethoxyphenyl)-3-(3-propoxypropyl)thiourea (B1230100), has been identified as a potent non-nucleoside reverse transcriptase (RT) inhibitor of HIV-1, this only scratches the surface of its therapeutic possibilities. tau.ac.il Future research should be directed towards screening this compound and its analogs against a diverse panel of biological targets.

Potential Therapeutic Areas:

Antiviral Activity: Building on the established anti-HIV activity, the scaffold should be investigated for efficacy against other viruses. Thiourea (B124793) derivatives have shown promise against influenza virus neuraminidase and SARS-CoV-2, making these relevant targets. nih.govacs.org

Enzyme Inhibition: Thioureas are known inhibitors of various enzymes. Future studies could explore the inhibitory potential of N-(4-chloro-2,5-dimethoxyphenyl)thiourea against enzymes like tyrosinase, implicated in hyperpigmentation disorders, and urease, a key target in infections by Helicobacter pylori. nih.govmdpi.com

Anticancer Applications: The anticancer potential of thiourea derivatives is well-documented, with activities attributed to the inhibition of pathways like angiogenesis and the targeting of specific enzymes such as protein kinases. biointerfaceresearch.commdpi.com Screening against a variety of cancer cell lines, including breast, lung, and colon cancer, could reveal novel oncological applications. nih.gov

Antimicrobial and Antioxidant Effects: Many thiourea derivatives exhibit significant antibacterial, antifungal, and antioxidant properties. mdpi.commdpi.com Investigating the N-(4-chloro-2,5-dimethoxyphenyl)thiourea moiety for these activities could lead to the development of new agents to combat resistant microbes and oxidative stress-related conditions.

Advanced Computational Approaches for Drug Discovery and Optimization

To accelerate the discovery and refinement of N-(4-chloro-2,5-dimethoxyphenyl)thiourea-based drug candidates, advanced computational techniques are indispensable. These in silico methods provide deep insights into molecular interactions, guiding the rational design of more potent and selective molecules.

Molecular Docking: This technique can predict the binding orientation and affinity of the thiourea derivatives within the active site of a target protein. Docking studies have been successfully used to elucidate the interactions of related compounds with HIV-1 RT and influenza neuraminidase, correlating well with experimental activity. tau.ac.ilnih.gov This approach can be used to prioritize compounds for synthesis and biological testing against new targets.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the physicochemical properties of a series of thiourea analogs with their biological activity. nih.gov Such models help identify key structural features—steric, electrostatic, and hydrophobic—that are crucial for potency, thereby guiding the design of new derivatives with enhanced efficacy. nih.govfarmaciajournal.com

Molecular Dynamics (MD) Simulations: MD simulations offer a dynamic view of the ligand-receptor complex, assessing its stability and conformational changes over time. acs.orgnih.gov This method can confirm the stability of binding modes predicted by docking and provide a more accurate estimation of binding free energies, offering a powerful tool for validating potential drug candidates before their synthesis. nih.gov

The integration of these computational tools can streamline the drug development process, reducing costs and time by focusing on compounds with the highest probability of success.

Green Chemistry Principles in the Synthesis of Thiourea Derivatives

The growing emphasis on environmental sustainability in chemical manufacturing necessitates the adoption of green chemistry principles for the synthesis of thiourea derivatives. Traditional methods often rely on volatile and toxic solvents, but modern approaches offer safer and more efficient alternatives.

Mechanochemical Synthesis: This solvent-free technique involves the use of mechanical force, such as grinding or ball milling, to initiate chemical reactions. beilstein-journals.orgnih.gov It has been successfully applied to the quantitative synthesis of thioureas, eliminating the need for bulk solvents and often reducing reaction times and by-product formation. beilstein-journals.orgnih.gov

Use of Green Solvents: When a solvent is necessary, replacing conventional toxic solvents with greener alternatives is a key strategy. Water, deep eutectic solvents (DES), and bio-based solvents like Cyrene have been shown to be effective media for thiourea synthesis, offering advantages in terms of safety and environmental impact. nih.govgoogle.comrsc.org

One-Pot Synthesis: Designing synthetic routes where multiple reaction steps are carried out in a single vessel (one-pot synthesis) improves efficiency by reducing the need for intermediate purification steps, thus saving energy and minimizing waste. nih.gov One-step methods for synthesizing thioureas in water have been developed, highlighting a convenient and environmentally friendly approach. google.com

Adopting these green methodologies not only minimizes the environmental footprint of producing N-(4-chloro-2,5-dimethoxyphenyl)thiourea and its analogs but also aligns with the principles of sustainable development in the pharmaceutical industry.

Development of Multi-Targeting Agents and Hybrid Structures

Complex diseases like cancer and neurodegenerative disorders often involve multiple biological pathways. Designing single molecules that can modulate several targets simultaneously—multi-target-directed ligands (MTDLs)—is a promising therapeutic strategy. The thiourea scaffold is an excellent building block for creating such agents.

Hybrid Molecules: The N-(4-chloro-2,5-dimethoxyphenyl)thiourea core can be chemically linked to other pharmacophores to create hybrid molecules with dual or multiple modes of action. For instance, combining it with a quinolone moiety could yield compounds with both antibacterial and urease inhibitory activity. mdpi.com Similarly, creating conjugates with thiazole (B1198619) derivatives could produce agents targeting pathways relevant to Alzheimer's disease. nih.gov

Bis-Thiourea Structures: The synthesis of molecules containing two thiourea units, known as bis-thiourea derivatives, has been explored to enhance binding affinity and biological activity. nih.govresearchgate.net Such structures could be designed to bridge different binding sites within a single protein or interact with multiple protein targets.

The development of these complex structures based on the N-(4-chloro-2,5-dimethoxyphenyl)thiourea framework could lead to innovative therapies with improved efficacy and a lower propensity for developing drug resistance compared to single-target agents.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(4-chloro-2,5-dimethoxyphenyl)thiourea, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via a nucleophilic addition-elimination reaction. For example, refluxing 4-chlorobutanoylisothiocyanate with 2,5-dimethoxyaniline in acetone (1:1 molar ratio) for 1 hour yields the product in ~74% after solvent evaporation . Key variables affecting yield include solvent polarity (acetate vs. ethers), temperature control (reflux vs. ambient), and stoichiometric precision. Purification via recrystallization or column chromatography is recommended for high-purity outputs.

Q. How can the molecular structure of N-(4-chloro-2,5-dimethoxyphenyl)thiourea be validated experimentally?

- Methodology : X-ray crystallography is the gold standard for confirming planar arrangements of the thiourea moiety and substituents. For instance, the carbonyl-thiourea fragment (C=O and C=S groups) forms a dihedral angle of ~5.67° with the aromatic ring, indicating near-planarity . Complementary techniques include:

- FT-IR : Confirm C=S (1200–1250 cm⁻¹) and N–H (3200–3400 cm⁻¹) stretches.

- NMR : Analyze methoxy (δ 3.7–3.9 ppm for OCH₃) and aromatic proton shifts (δ 6.5–7.5 ppm) .

Advanced Research Questions

Q. How do substituent variations (e.g., Cl, OCH₃) on the phenyl ring modulate the compound’s electronic properties and intermolecular interactions?

- Methodology : Computational studies (DFT) and experimental data reveal that electron-withdrawing groups like Cl reduce electron density on the thiourea sulfur, weakening hydrogen-bond acceptor capacity. Conversely, methoxy groups enhance π-stacking via electron donation. For example:

- Hydrogen bonding : Intramolecular N–H···S and C–H···O interactions stabilize the crystal lattice, as observed in X-ray data .

- Optical properties : Substituted thioureas exhibit bathochromic shifts in UV-Vis spectra due to extended conjugation .

Q. What contradictions exist in structure-activity relationship (SAR) studies of thiourea derivatives, and how can they be resolved?

- Case Study : Analogous compounds like N-(4-chlorobutanoyl)-N′-(2-fluorophenyl)thiourea show dihedral angles >70°, contrasting with the near-planar geometry of N-(4-chloro-2,5-dimethoxyphenyl)thiourea . This divergence suggests steric hindrance from substituents (e.g., fluorophenyl vs. dimethoxyphenyl) dictates conformational flexibility.

- Resolution : Use comparative crystallography and molecular dynamics simulations to quantify steric and electronic effects. For instance, bulky substituents increase torsional strain, reducing planarity and altering bioactivity .

Q. How does the compound’s crystal packing influence its physicochemical stability?

- Methodology : Analyze intermolecular interactions via Hirshfeld surface analysis. The title compound forms dimeric units via N–H···S and C–H···O hydrogen bonds (Table 1, ). These interactions enhance thermal stability (TGA/DSC data) and solubility in polar aprotic solvents (DMF, DMSO).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.